10-({4-methyl-5-[(1H-tetrazol-5-ylmethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)acridin-9(10H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-({4-METHYL-5-[(1H-1,2,3,4-TETRAAZOL-5-YLMETHYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}METHYL)-9(10H)-ACRIDINONE is a complex organic compound that features a unique combination of acridinone, triazole, and tetrazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-({4-METHYL-5-[(1H-1,2,3,4-TETRAAZOL-5-YLMETHYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}METHYL)-9(10H)-ACRIDINONE typically involves multi-step organic synthesis. The process begins with the preparation of the acridinone core, followed by the introduction of the triazole and tetrazole groups through various coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
10-({4-METHYL-5-[(1H-1,2,3,4-TETRAAZOL-5-YLMETHYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}METHYL)-9(10H)-ACRIDINONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the acridinone core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups, enhancing the compound’s properties.
Scientific Research Applications
10-({4-METHYL-5-[(1H-1,2,3,4-TETRAAZOL-5-YLMETHYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}METHYL)-9(10H)-ACRIDINONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 10-({4-METHYL-5-[(1H-1,2,3,4-TETRAAZOL-5-YLMETHYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}METHYL)-9(10H)-ACRIDINONE involves its interaction with specific molecular targets. The compound can bind to DNA or proteins, disrupting their normal function. This interaction can lead to various biological effects, such as inhibition of cell growth or induction of apoptosis in cancer cells. The pathways involved may include oxidative stress, signal transduction, and gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Acridine derivatives: Known for their antimicrobial and anticancer properties.
Triazole derivatives: Widely used in medicinal chemistry for their antifungal and antiviral activities.
Tetrazole derivatives: Commonly used in pharmaceuticals for their bioisosteric properties.
Uniqueness
10-({4-METHYL-5-[(1H-1,2,3,4-TETRAAZOL-5-YLMETHYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}METHYL)-9(10H)-ACRIDINONE is unique due to its combination of acridinone, triazole, and tetrazole moieties, which confer distinct chemical and biological properties. This combination enhances its potential for diverse applications, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C19H16N8OS |
---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
10-[[4-methyl-5-(2H-tetrazol-5-ylmethylsulfanyl)-1,2,4-triazol-3-yl]methyl]acridin-9-one |
InChI |
InChI=1S/C19H16N8OS/c1-26-17(22-23-19(26)29-11-16-20-24-25-21-16)10-27-14-8-4-2-6-12(14)18(28)13-7-3-5-9-15(13)27/h2-9H,10-11H2,1H3,(H,20,21,24,25) |
InChI Key |
FAXGIQBFHUTUSV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=C1SCC2=NNN=N2)CN3C4=CC=CC=C4C(=O)C5=CC=CC=C53 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.